4-Nitrophenyl methacrylate

Übersicht

Beschreibung

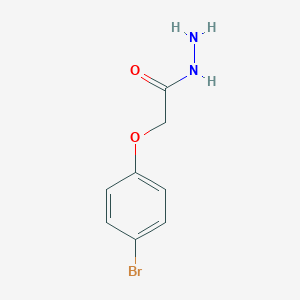

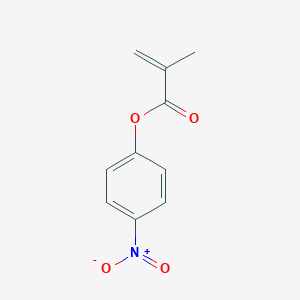

4-Nitrophenyl methacrylate is a chemical compound that has been used in various scientific research . It is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride .

Synthesis Analysis

The monomer 4-nitrophenyl methacrylate (NPMA) is synthesized by the reaction of 4-nitrophenol and methacryloyl chloride . After characterization of this monomer by IR and 1HNMR spectroscopic techniques, the homo- and copolymers of 4-nitrophenyl methacrylate were synthesized with methyl methacrylate (MMA) and styrene (ST) by free radical polymerization using dimethyl formamide (DMF) as a solvent and azobis isobutyronitrile (AIBN) as an initiator at 70±1 ̊C .Molecular Structure Analysis

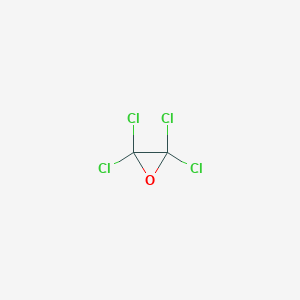

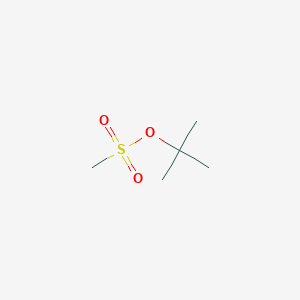

The molecular structure of 4-Nitrophenyl methacrylate is characterized by the presence of a nitrophenol group attached to a methacrylate group . The structure and properties of this compound have been studied using various spectroscopic techniques .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl methacrylate are determined by its molecular structure . The solubility of the polymers was tested in various polar and non-polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polymers : Vijayanand et al. (2007) synthesized and characterized homopolymers and copolymers of 4-nitro-3-methylphenyl methacrylate with glycidyl methacrylate. They found that the thermal stability of the copolymer increases with the 4-nitrophenyl methacrylate content (Vijayanand, Kato, Satokawa, & Kojima, 2007).

Homopolymer and Copolymer Synthesis with Methyl Methacrylate and Styrene : Soltanmoradi and Nasirtabrizi (2015) synthesized homopolymers and copolymers of 4-nitrophenyl methacrylate with methyl methacrylate and styrene. They observed an increase in the thermal stability and glass transition temperature with increasing 4-nitrophenyl methacrylate content (Soltanmoradi & Nasirtabrizi, 2015).

Applications in Photoreagents for Protein Crosslinking and Affinity Labeling : Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, including 4-nitrophenyl methacrylate, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react quantitatively with amines upon UV irradiation (Jelenc, Cantor, & Simon, 1978).

Use in Polymerization Kinetics and Stability Studies : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) focused on copolymerization of 4-nitrophenyl methacrylate with styrene and methyl methacrylate, studying the reactivity ratios and thermal properties of the resulting copolymers (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).

Applications in Molecularly Imprinted Nanoparticles : Mehdinia et al. (2013) used 4-nitrophenyl methacrylate in the synthesis of molecularly imprinted polymer on magnetic nanoparticles for selective extraction and detection of 4-nitrophenol in aqueous samples (Mehdinia, Baradaran Kayyal, Jabbari, Aziz-Zanjani, & Ziaei, 2013).

Wirkmechanismus

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment . The catalytic efficiencies of nanostructured materials (NMs) are mainly governed by properties such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system .

Safety and Hazards

Zukünftige Richtungen

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient model reaction for assessing the activity of metallic nanoparticles . Future research directions may include the development of more efficient catalysts for this reaction and the exploration of other potential applications of 4-Nitrophenyl methacrylate .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSMDAZDYUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20316276 | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl methacrylate | |

CAS RN |

16522-41-1 | |

| Record name | NSC301496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20316276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)

![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)